molecular formula C36H48N2O10 B1494754 Lycaconitine CAS No. 25867-19-0

Lycaconitine

Cat. No.: B1494754
CAS No.: 25867-19-0
M. Wt: 668.8 g/mol
InChI Key: KFXVNXQXPRPLQA-JEUORDJTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lycaconitine is challenging due to its intricate structure. Typically, it involves multiple steps, including the formation of the diterpenoid skeleton and the introduction of nitrogen-containing functional groups. The synthetic routes often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound is not common due to its natural abundance in Aconitum plants. Extraction from these plants is the primary method of obtaining this compound. The extraction process involves harvesting the plant material, followed by solvent extraction and purification using techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Lycaconitine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under controlled conditions to achieve selective reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Lycaconitine has several scientific research applications, including:

    Chemistry: this compound is used as a model compound to study complex natural product synthesis and reaction mechanisms.

    Biology: Researchers study this compound’s effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: this compound has potential therapeutic applications due to its bioactive properties. It is being investigated for its analgesic and anti-inflammatory effects.

    Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

Lycaconitine exerts its effects through interactions with specific molecular targets and pathways. It binds to voltage-gated sodium channels in nerve cells, altering their function and leading to changes in nerve signal transmission. This mechanism is responsible for its analgesic and neurotoxic effects. This compound also interacts with other cellular targets, contributing to its complex pharmacological profile.

Comparison with Similar Compounds

Lycaconitine is part of a larger group of diterpenoid alkaloids found in Aconitum plants. Similar compounds include aconitine, mesaconitine, and hypaconitine. These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific molecular structure and the distinct pharmacological effects it produces.

List of Similar Compounds

  • Aconitine
  • Mesaconitine
  • Hypaconitine

This compound’s uniqueness lies in its specific interactions with molecular targets and its potential therapeutic applications, which distinguish it from other diterpenoid alkaloids.

Properties

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N2O10/c1-6-37-17-33(18-48-31(41)19-9-7-8-10-22(19)38-25(39)11-12-26(38)40)14-13-24(45-3)35-21-15-20-23(44-2)16-34(42,27(21)28(20)46-4)36(43,32(35)37)30(47-5)29(33)35/h7-10,20-21,23-24,27-30,32,42-43H,6,11-18H2,1-5H3/t20-,21-,23+,24+,27-,28+,29-,30+,32+,33+,34-,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXVNXQXPRPLQA-JEUORDJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25867-19-0
Record name Lycoctonine N-succinylanthranilic acid ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025867190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LYCACONITINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T03UXI5O64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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